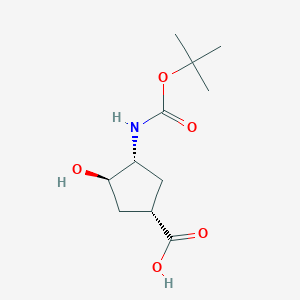

(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

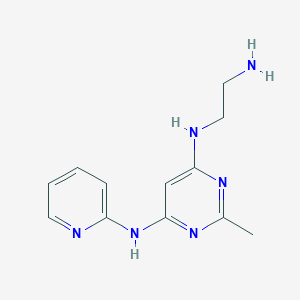

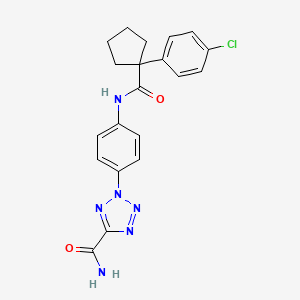

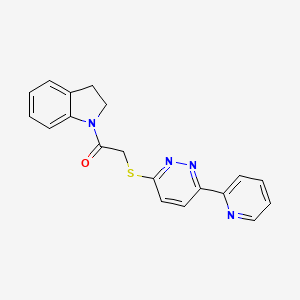

“(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid” is a chemical compound with the molecular formula C11H19NO51. It is also known as Boc-3-amino-4-hydroxycyclohexanecarboxylic acid or Boc-Ahc(OH)-OH2. This cyclic amino acid derivative has gained interest in various fields of research and industry due to its unique properties and potential applications2.

Synthesis Analysis

The synthesis of “(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid” could not be found in the search results. However, the synthesis of similar compounds typically involves complex organic reactions, and the use of computational tools for pathway design and retrosynthetic analysis345.Molecular Structure Analysis

The molecular structure analysis of this compound could not be found in the search results. However, tools like ChemSpider and MolView can be used to analyze the molecular structure of compounds67.Chemical Reactions Analysis

The specific chemical reactions involving “(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid” could not be found in the search results. However, ReactionCode is a new open-source format that allows one to encode and decode a reaction into a multi-layer machine-readable code, which aggregates reactants and products into a condensed graph of reaction (CGR)8.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid” could not be found in the search results. However, tools like ProtParam can be used to compute various physical and chemical parameters for a given protein9.Applications De Recherche Scientifique

- Synthesis of N-Heterocycles via Sulfinimines

- Summary : Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines . N-heterocycles are important structures in many natural products and therapeutically applicable compounds.

- Methods : The process involves the use of chiral sulfinamides as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades .

- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Safety And Hazards

The specific safety and hazards information for “(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid” could not be found in the search results. However, Safety Data Sheets (SDSs) provide information about the hazards of a product and advice about safety precautions10.

Orientations Futures

The future directions for the use and study of “(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid” could not be found in the search results. However, the compound’s unique properties and potential applications suggest it may have a role in various fields of research and industry2.

Propriétés

IUPAC Name |

(1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-,7+,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFYOKRQPSBJIS-XLPZGREQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H]1O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2819784.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-6-yl)propanoic acid](/img/structure/B2819785.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2819791.png)

![ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2819795.png)

![(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2819797.png)

![N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2819800.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide](/img/structure/B2819802.png)

![N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2819807.png)